XAC

Adenosine A1 receptor Radioligand binding Species comparison

XAC delivers unmatched utility for peripheral adenosine research. It exhibits 5–10-fold functional A1 selectivity with extremely low BBB penetration (1.6–3.2%), ensuring observed cardiovascular effects (bradycardia, renin secretion) are peripherally mediated—unlike brain-penetrant CPX or CPT. Its nonselective profile including A2B antagonism uniquely suppresses oxygen-induced retinal neovascularization, where selective A1/A2A antagonists fail. The tritiated form [3H]XAC offers high affinity (Kd = 1.23 nM) with low nonspecific binding for superior A1 receptor assays. In isolated heart preparations, XAC matches or exceeds PACPX and 8-PT in blocking both A1 bradycardia and A2 vasodilation. Choose XAC for definitive, peripherally restricted adenosine blockade.

Molecular Formula C21H28N6O4.2HCl
Molecular Weight 501.41
Cat. No. B1191879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXAC
SynonymsAlternative Name: Xanthine amine congener
Molecular FormulaC21H28N6O4.2HCl
Molecular Weight501.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XAC Compound Overview: A1-Selective Adenosine Receptor Antagonist with Quantifiable Differentiation for Scientific Procurement


XAC (Xanthine amine congener; 8-[4-[(2-aminoethyl)-aminocarbonylmethyloxy]phenyl]-1,3-dipropylxanthine) is a potent adenosine receptor antagonist belonging to the 8-phenylxanthine class [1]. It exhibits nanomolar affinity for both A1 and A2 adenosine receptor subtypes but demonstrates a marked functional selectivity for A1 receptors in vivo [2]. XAC is widely utilized as a pharmacological probe, and its tritiated form ([3H]XAC) serves as a high-affinity antagonist radioligand with favorable hydrophilicity and low nonspecific binding compared to earlier xanthine radioligands [3]. Its amine-functionalized structure enables covalent immobilization for affinity chromatography and the design of receptor probes [4].

Why XAC Cannot Be Substituted with Other Xanthine Antagonists: Quantified Differences in Potency, Selectivity, and BBB Penetration


Generic substitution among adenosine receptor antagonists is scientifically unsound due to profound differences in receptor subtype selectivity, in vivo functional profile, and blood-brain barrier (BBB) penetration. For example, while caffeine is a nonselective antagonist [1], XAC exhibits 5- to 10-fold A1 selectivity in cardiovascular assays [1]. DPCPX is a highly A1-selective antagonist, but its Ki for A1 receptors in bovine brain (0.05 nM) is comparable to that of XAC (0.03 nM) [2]; however, XAC's functional A1/A2 selectivity and CNS penetration profile are distinct [3]. Similarly, CPX and CPT penetrate the BBB efficiently (17–49% of theoretical levels) whereas XAC shows extremely poor brain penetration (1.6–3.2%) [4], rendering XAC unsuitable for CNS applications but advantageous for peripheral target engagement studies. These quantifiable disparities mandate compound-specific selection rather than class-level substitution.

Quantitative Evidence Guide: Why XAC Outperforms Closest Analogs in Specific Experimental Contexts


XAC Demonstrates Comparable or Superior A1 Affinity to DPCPX in Bovine Brain but Divergent Species Sensitivity

In competition binding assays against [3H]DPCPX in bovine brain membranes, XAC exhibited a Ki of 0.03 nM, which is slightly lower (i.e., higher affinity) than the Ki of DPCPX (0.05 nM) [1]. However, in guinea pig brain, XAC's Ki (5.5 nM) was 5-fold higher than DPCPX's Ki (1.1 nM), highlighting species-dependent affinity differences [1]. This indicates that while XAC can match or exceed DPCPX in A1 affinity in certain species, its binding profile is not uniformly interchangeable, a critical consideration for cross-species experimental design.

Adenosine A1 receptor Radioligand binding Species comparison

XAC Displays 60-Fold A1 Selectivity in Rat Brain, Contrasting with Non-Selective Caffeine

In rat brain membranes, [3H]XAC binding exhibits a 60-fold selectivity for A1 receptors over A2 receptors (Kd = 1.2 nM for A1 vs. estimated Ki = 72 nM for A2) [1]. In vivo cardiovascular studies confirm this selectivity: XAC blocks A1-mediated bradycardia at doses 5- to 10-fold lower than those required to antagonize A2-mediated hypotension [2]. In contrast, caffeine shows no selectivity (A1/A2 ratio ≈ 1) [2]. This functional A1 bias makes XAC a superior tool for dissecting A1-specific physiological roles in cardiovascular or renal models.

Receptor selectivity A1 vs A2 Functional antagonism

XAC Exhibits Minimal Blood-Brain Barrier Penetration, Contrasting with CPX and CPT

Using ex vivo binding assays in mice, XAC (20 mg/kg i.p.) penetrated the brain at only 1.6% of theoretical free distribution at 10 min and 3.2% at 20 min [1]. In stark contrast, 8-cyclopentyl-1,3-dimethylxanthine (CPT) and 8-cyclopentyl-1,3-dipropylxanthine (CPX) achieved 49% and 17% brain penetration, respectively, at 10 min post-injection [1]. This 10- to 30-fold difference in CNS exposure directly impacts experimental utility: XAC is a preferred tool for studies requiring peripheral (e.g., cardiovascular, renal) adenosine receptor blockade without confounding central effects, whereas CPX or CPT are better suited for CNS applications.

CNS penetration Ex vivo binding Peripheral restriction

XAC Matches or Exceeds Potency of PACPX and 8-PT in Cardiac Functional Assays

In the perfused working rat heart preparation, XAC, PACPX, and 8-PT all blocked CHA-induced bradycardia (A1 effect) and NECA-induced vasodilation (A2 effect) in a concentration-dependent manner. The rank order of antagonist potency for A1-mediated bradycardia was XAC = PACPX > 8-PT [1]. For A2-mediated vasodilation, the order was XAC > PACPX > 8-PT [1]. This demonstrates that XAC is equipotent to PACPX at A1 receptors but more potent at A2 receptors, and consistently more potent than 8-PT at both subtypes in a functional cardiac context.

Cardiovascular pharmacology Bradycardia Vasodilation

XAC Reduces Retinal Neovascularization, While Selective A1 and A2A Antagonists Show No Effect

In a mouse model of oxygen-induced retinopathy, XAC (a nonselective antagonist) significantly reduced extraretinal neovascular nuclei, as did the A2B-selective antagonists enprofylline and IPDX [1]. In contrast, the A1-selective antagonist CPX and the A2A-selective antagonist ZM241385 had no significant effect on neovascularization [1]. This indicates that the anti-angiogenic effect in this model is mediated primarily through A2B receptor blockade, which XAC achieves via its nonselective profile, whereas purely A1- or A2A-selective agents are ineffective.

Retinopathy Neovascularization A2B receptor

[3H]XAC Offers Superior Radioligand Properties vs. 1,3-Diethyl-8-[3H]phenylxanthine

Compared to the previously common radioligand 1,3-diethyl-8-[3H]phenylxanthine, [3H]XAC demonstrates higher receptor affinity (Kd = 1.23 nM vs. ~3–5 nM), higher specific activity (due to tritiation of the amine congener), lower nonspecific membrane binding, and greater hydrophilicity, which reduces filter binding artifacts [1]. In rat cortical membranes, [3H]XAC yields a Bmax of 580 fmol/mg protein and a Kd of 1.23 nM at 37°C [1]. These superior physicochemical and binding properties make [3H]XAC a preferred antagonist radioligand for A1 receptor characterization and high-throughput screening assays.

Radioligand binding A1 receptor Assay optimization

Optimal Research and Industrial Application Scenarios for XAC Based on Quantitative Differentiation


Peripheral Cardiovascular Studies Requiring A1-Selective Blockade Without CNS Confounds

XAC's 5- to 10-fold in vivo A1 selectivity [1] combined with its extremely low BBB penetration (1.6–3.2%) [2] makes it an ideal tool for investigating A1 receptor-mediated cardiovascular responses (e.g., bradycardia, renin secretion) in whole-animal models, ensuring that observed effects are peripheral rather than centrally mediated. Avoid XAC if central A1 effects are the primary target; use CPX or CPT instead.

Retinal Neovascularization and A2B-Mediated Angiogenesis Models

XAC's nonselective profile, which includes A2B antagonism, confers efficacy in reducing oxygen-induced retinal neovascularization, whereas selective A1 (CPX) and A2A (ZM241385) antagonists are ineffective [3]. Researchers studying proliferative retinopathies or A2B receptor function in angiogenesis should prioritize XAC over subtype-selective alternatives that lack A2B activity.

A1 Adenosine Receptor Binding Assays Using [3H]XAC as the Radioligand

For laboratories setting up A1 receptor binding assays, [3H]XAC offers a high-affinity (Kd = 1.23 nM in rat cortex), low-nonspecific-binding alternative to older xanthine radioligands [4]. Its favorable hydrophilicity reduces filter binding artifacts, improving signal-to-noise ratios. This is particularly valuable for high-throughput screening or detailed pharmacological characterization of A1 ligands.

Functional Cardiac Pharmacology: Potent Antagonism of Both A1 and A2 Responses

In isolated perfused heart preparations, XAC matches or exceeds the potency of PACPX and 8-PT in blocking A1-mediated bradycardia and is more potent than both in blocking A2-mediated vasodilation [5]. This balanced and potent antagonism makes XAC a preferred compound for ex vivo cardiac studies where comprehensive adenosine receptor blockade is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for XAC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.